molecular formula C10H11BrFNO2 B3090696 Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate CAS No. 1213112-01-6

Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Cat. No.: B3090696
CAS No.: 1213112-01-6
M. Wt: 276.10
InChI Key: ZVRVNDVYGDWWHN-VIFPVBQESA-N
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Description

Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate, available as its hydrochloride salt (CAS 1391466-31-1), is a chiral, non-proteinogenic α-amino acid ester that serves as a versatile synthetic intermediate in medicinal chemistry and chemical biology research. This compound features a phenylalanine core structure specifically substituted with bromo and fluoro halogens at the 4- and 2-positions of the aromatic ring, respectively, creating a sterically and electronically distinct scaffold for structure-activity relationship studies . The (2S) configuration provides the L-enantiomer, making it particularly valuable for synthesizing biologically relevant compounds . In pharmaceutical research, this amino acid derivative functions as a critical precursor for developing enzyme inhibitors and investigating metabolic pathways . The strategic halogen placement on the phenyl ring enables structure-activity relationship studies and provides sites for further functionalization through cross-coupling reactions, making it particularly valuable for creating targeted molecular libraries . Researchers utilize this compound in the design and synthesis of phosphonic acid analogues that act as potent inhibitors of zinc-dependent aminopeptidases, which are important therapeutic targets in oncology and inflammation . Additionally, this compound serves as a key intermediate in the development of novel fluorescent amino acids designed to mimic proteinogenic amino acids like l-tryptophan . The halogenated aromatic system can be incorporated into extended chromophores through cross-coupling reactions, enabling the creation of environmentally sensitive fluorescent probes for studying protein conformational changes, peptide-membrane interactions, and cellular processes . The molecular formula is C10H12BrClFNO2 for the hydrochloride salt, with a molecular weight of 312.56 g/mol . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and personal protective equipment are recommended when working with this compound.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRVNDVYGDWWHN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Ester Group Key Properties/Applications Reference
This compound 4-bromo-2-fluorophenyl C10H12BrFNO3 ~293.13 Methyl High density (estimated ~1.4 g/cm³); potential protease inhibitor intermediate Estimated
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate 4-fluorophenyl C11H14FNO2 ~211.26 Ethyl Enhanced lipophilicity for membrane penetration; used in peptide synthesis
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl C10H11N2O4 ~223.11 Methyl Nitro group enables reduction to amine; precursor for bioactive molecules
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl C10H12NO3 ~194.23 Methyl Polar hydroxyl group improves solubility; scaffold for glycosylation
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-bromophenyl C9H10BrNO2 244.09 None (acid) Carboxylic acid form; utilized in solid-phase peptide synthesis

Substituent Effects on Physical and Chemical Properties

  • Halogenation (Br vs. Fluorine, being electronegative, reduces electron density on the phenyl ring, influencing reactivity in electrophilic substitutions .
  • Ester vs. Acid: The methyl ester in the target compound improves cell permeability compared to the carboxylic acid form (e.g., (S)-2-Amino-3-(4-bromophenyl)propanoic acid). Ethyl esters (e.g., ) offer even higher lipophilicity but slower hydrolysis rates .
  • Electron-Withdrawing Groups (NO2 vs. Br/F): The nitro group in (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate is a strong electron-withdrawing group, making the compound more reactive toward reduction to amines. In contrast, bromine and fluorine provide moderate electron withdrawal with greater metabolic stability .

Biological Activity

Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate, also known as (S)-Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}BrFNO2_{2}
  • Molecular Weight : 276.1 g/mol
  • CAS Number : 1896795-14-4
  • Structure : The compound features a bromo and fluoro substituent on the phenyl ring, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

Antimicrobial Activity

Research has shown that derivatives of amino acids with halogen substitutions exhibit enhanced antimicrobial properties. For example, studies indicate that compounds with similar structures demonstrate significant activity against various bacterial strains, including:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli10 - 296 - 12.5
S. aureus10 - 206 - 12.5
P. aeruginosa9 - 228 - 15
C. albicans10 - 256 - 12.5

These findings suggest that methyl esters like this compound could serve as potential candidates for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effect of this compound on cancer cell lines. The compound's effectiveness was compared using standard drugs such as 5-fluorouracil. Preliminary results indicated that:

  • The compound exhibited an IC50_{50} value of approximately 0.13±0.060.13\pm 0.06 µM against human leukemia cells (CEM), indicating potent cytotoxic effects .

This suggests that the compound may have applications in cancer therapy, particularly in targeting specific cancer cell lines.

Case Studies and Research Findings

  • Study on Peptide Conjugates : A study highlighted the synthesis of peptide conjugates with similar structural motifs, revealing that certain derivatives exhibited enhanced binding to DNA and increased cytotoxicity against leukemia cells . This supports the notion that modifications in the structure can significantly impact biological activity.
  • Anthelmintic Activity : Research has also explored the anthelmintic properties of related compounds, showing that halogenated derivatives can enhance efficacy against parasitic infections . This opens avenues for further research into the therapeutic potential of this compound in treating parasitic diseases.

Q & A

Q. What are the key steps in synthesizing Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential functionalization of the phenyl ring and stereoselective formation of the amino ester. A common approach includes:

  • Bromination/Fluorination : Introducing bromine and fluorine substituents via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid over-halogenation .
  • Amino Acid Coupling : Using a chiral auxiliary (e.g., Evans oxazolidinone) to ensure (2S)-configuration. The reaction is performed in anhydrous THF at −78°C to minimize racemization .
  • Esterification : Methanol under acidic conditions (e.g., H₂SO₄) is used to form the methyl ester.
    Optimization : Yield and purity depend on strict temperature control during halogenation (to prevent side products) and inert atmospheres during coupling (to avoid hydrolysis). Purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. How is the stereochemical configuration of the compound confirmed using analytical techniques?

  • Chiral HPLC : Employing a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers. Retention time comparison with a known standard confirms the (2S)-configuration .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration. For example, derivatives of similar fluorophenylpropanoates have been structurally validated using this method .
  • Optical Rotation : Measured in methanol at 589 nm; values are cross-referenced with literature data for consistency .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric excess (ee) discrepancies during asymmetric synthesis?

Discrepancies in ee often arise from racemization during deprotection or solvent effects. Mitigation strategies include:

  • Low-Temperature Quenching : Rapid quenching of coupling reactions at −78°C to prevent post-reaction racemization .
  • Kinetic Resolution : Using enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers. For example, Candida antarctica lipase B has been applied to similar amino esters .
  • Dynamic Kinetic Resolution (DKR) : Combining asymmetric catalysis with in situ racemization using palladium catalysts under hydrogen atmospheres .

Q. How do the bromo and fluoro substituents influence the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 4-bromo group acts as a leaving group in palladium-catalyzed couplings, while the 2-fluoro substituent modulates electronic effects:

  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the phenyl ring toward oxidative addition but may sterically hinder coupling at the ortho position .
  • Reactivity Comparison : In Suzuki reactions, the bromine substituent reacts faster than fluorine, enabling selective functionalization. For example, coupling with arylboronic acids proceeds at 80°C with Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) .
  • Side Reactions : Competing debromination can occur under harsh conditions (e.g., high Pd loading). Monitoring via LC-MS ensures reaction fidelity .

Q. What methods are used to analyze contradictory biological activity data across cell-based assays?

  • Dose-Response Curves : Replicate experiments (n ≥ 3) with standardized cell lines (e.g., HEK293) to identify outliers. IC₅₀ values are compared using ANOVA .
  • Metabolic Stability Assays : Incubate the compound with liver microsomes to assess if rapid degradation (e.g., ester hydrolysis) contributes to variability .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding interactions with target receptors, reconciling discrepancies between assay outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
Reactant of Route 2
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Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate

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